4-[(2-Methoxyphenyl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Overview
Description
4-[(2-Methoxyphenyl)methyl]-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves multiple steps. One common route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The acylated product undergoes cyclization to form the tricyclic core structure.
Functional Group Modification: Introduction of the 2-methoxybenzyl group and other functional groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzyl position using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-[(2-Methoxyphenyl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4,10-Dioxatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: A structurally similar compound with different functional groups.
4-Oxatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: Another related compound with potential neuroprotective properties.
Uniqueness
4-[(2-Methoxyphenyl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is unique due to its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-13-5-3-2-4-12(13)9-18-16(19)14-10-6-7-11(8-10)15(14)17(18)20/h2-7,10-11,14-15H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICVMKJIKPFNII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3C4CC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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